molecular formula C5H9ClO2 B15347068 2-Ethoxypropanoyl chloride CAS No. 56680-76-3

2-Ethoxypropanoyl chloride

Cat. No.: B15347068
CAS No.: 56680-76-3
M. Wt: 136.58 g/mol
InChI Key: HTCCQHKKWKMUMG-UHFFFAOYSA-N
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Description

2-Ethoxypropanoyl chloride is an organic compound with the molecular formula C_5H_9ClO_2. It is a versatile chemical used in various scientific and industrial applications. This compound is characterized by its ethoxy group attached to a propanoyl chloride moiety, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxypropanoyl chloride can be synthesized through several methods. One common approach involves the reaction of 1-ethoxy-2-propanol with thionyl chloride (SOCl_2) under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxypropanoyl chloride undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or esters.

  • Reduction: Reduction reactions can convert this compound to alcohols or aldehydes.

  • Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are often used.

  • Substitution: Nucleophiles like water, alcohols, or amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, esters.

  • Reduction: Alcohols, aldehydes.

  • Substitution: Various substituted esters, amides, and other derivatives.

Scientific Research Applications

2-Ethoxypropanoyl chloride is widely used in scientific research due to its reactivity and versatility. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its applications include:

  • Chemistry: Used in the synthesis of complex organic molecules.

  • Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism by which 2-ethoxypropanoyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the chloride ion is replaced by a nucleophile, leading to the formation of a new compound. The molecular targets and pathways involved vary depending on the application and the specific reaction conditions.

Comparison with Similar Compounds

  • Acetyl chloride (ethanoyl chloride)

  • Propionyl chloride (propanoyl chloride)

  • Butyryl chloride (butanoyl chloride)

  • Benzoyl chloride (benzenecarbonyl chloride)

Properties

CAS No.

56680-76-3

Molecular Formula

C5H9ClO2

Molecular Weight

136.58 g/mol

IUPAC Name

2-ethoxypropanoyl chloride

InChI

InChI=1S/C5H9ClO2/c1-3-8-4(2)5(6)7/h4H,3H2,1-2H3

InChI Key

HTCCQHKKWKMUMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)C(=O)Cl

Origin of Product

United States

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